molecular formula C15H10ClN3O4S B11498145 N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide

N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide

Cat. No.: B11498145
M. Wt: 363.8 g/mol
InChI Key: OFECZAOJENRXBO-UHFFFAOYSA-N
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Description

N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide is a chemical compound that belongs to the benzothiazole family This compound is characterized by the presence of a benzothiazole ring substituted with a chlorine atom, a methoxy group, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Substitution Reactions: The benzothiazole ring is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Methoxylation: The chlorinated benzothiazole is reacted with methanol in the presence of a base to introduce the methoxy group.

    Nitrobenzamide Formation: The final step involves the reaction of the methoxylated benzothiazole with 2-nitrobenzoyl chloride in the presence of a base to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The chlorine atom in the benzothiazole ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide
  • N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide

Uniqueness

N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide is unique due to its specific substitution pattern on the benzothiazole ring and the presence of the nitrobenzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H10ClN3O4S

Molecular Weight

363.8 g/mol

IUPAC Name

N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide

InChI

InChI=1S/C15H10ClN3O4S/c1-23-12-7-13-10(6-9(12)16)17-15(24-13)18-14(20)8-4-2-3-5-11(8)19(21)22/h2-7H,1H3,(H,17,18,20)

InChI Key

OFECZAOJENRXBO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)SC(=N2)NC(=O)C3=CC=CC=C3[N+](=O)[O-])Cl

Origin of Product

United States

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